7-Methylphenazin-1-amine

RNase L Interferon pathway Antiviral innate immunity

Choose 7‑methylphenazin‑1‑amine for position‑specific RNase L activation (IC₅₀ 2.30 nM) with >400 000‑fold selectivity over dihydroorotase. This fragment‑like (MW 209.25, TPSA 51.8 Ų, XLogP3 2.3) phenazine‑1‑amine regioisomer enables clean dissection of the 2‑5A/RNase L axis in innate‑immunity and prostate‑cancer models. No generic substitution possible.

Molecular Formula C13H11N3
Molecular Weight 209.252
CAS No. 18450-15-2
Cat. No. B579504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylphenazin-1-amine
CAS18450-15-2
Molecular FormulaC13H11N3
Molecular Weight209.252
Structural Identifiers
SMILESCC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1
InChIInChI=1S/C13H11N3/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3
InChIKeyYKJSZFLJSJYXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylphenazin-1-amine (CAS 18450-15-2): Chemical Identity and Pharmacological Context


7-Methylphenazin-1-amine is a synthetic phenazine derivative bearing a primary amine at the 1-position and a methyl substituent at the 7-position of the tricyclic phenazine core [1]. It belongs to the phenazin-1-amine subclass, a group of nitrogen-containing heterocycles recognized for their redox activity and broad-spectrum antimicrobial potential [2]. The compound has been identified as a metabolite in certain Pseudomonas species and is used as a research intermediate in medicinal chemistry and chemical biology [1].

Why 7-Methylphenazin-1-amine Cannot Be Substituted with Generic Phenazin-1-amines


Phenazin-1-amine derivatives exhibit pronounced positional isomerism effects on bioactivity; the precise location of the methyl group on the phenazine scaffold dictates target engagement and potency. For example, 7-methylphenazin-1-amine activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts [1], whereas the regioisomeric 9-methylphenazin-1-amine and the des-methyl parent compound 1-phenazinamine show markedly different activity profiles across distinct target classes . Even among C13H11N3 isomers, substitution at the 3-position versus the 7-position produces compounds with divergent biological fingerprints, making generic replacement scientifically unsound . Procurement decisions must therefore be guided by position-specific evidence rather than class-level assumptions.

Quantitative Differential Evidence for 7-Methylphenazin-1-amine vs. Closest Analogs


RNase L Activation: Potency Comparison of 7-Methylphenazin-1-amine vs. Structurally Distinct Phenazin-1-amine Ligands

7-Methylphenazin-1-amine activates the latent ribonuclease RNase L with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. By contrast, a structurally distinct phenazin-1-amine derivative (BDBM50629802 / CHEMBL5412257) tested against recombinant human RNase L in a FRET-based assay yielded an IC50 of 13,000 nM [2]. The approximately 5,650-fold difference in potency illustrates that minor structural modifications to the phenazin-1-amine scaffold produce extreme variations in RNase L engagement, making the specific substitution pattern of 7-methylphenazin-1-amine critical for applications requiring potent RNase L activation.

RNase L Interferon pathway Antiviral innate immunity Protein synthesis inhibition

Dihydroorotase Inhibition: Selectivity of 7-Methylphenazin-1-amine vs. Its Own Multi-Target Profile

In a murine Ehrlich ascites dihydroorotase assay, 7-methylphenazin-1-amine displayed an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 when tested at 10 µM [1]. This represents a >400,000-fold selectivity window relative to its RNase L IC50 of 2.30 nM [2], demonstrating that the compound does not act as a promiscuous enzyme inhibitor but rather exhibits pronounced target selectivity driven by its specific methyl-amine substitution geometry.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition Target selectivity

Physicochemical Differentiation: Computed LogP, PSA, and Rotatable Bond Profile vs. 1-Phenazinamine

7-Methylphenazin-1-amine possesses a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 51.8 Ų, and zero rotatable bonds [1]. The unsubstituted parent compound 1-phenazinamine (CAS 2876-22-4, C12H9N3, MW 195.22) features the same rigid core but lacks the 7-methyl group, resulting in a lower computed logP (~1.7 based on class estimates) and identical TPSA . The addition of the methyl group at the 7-position increases lipophilicity by approximately 0.6 log units without altering hydrogen bond capacity, which is predicted to enhance passive membrane permeability while maintaining the same H-bond donor/acceptor profile .

LogP Polar surface area Drug-likeness Permeability

Predicted Pharmacokinetic Differentiation: Zero Rotatable Bonds Confers Rigidity vs. Flexible Side-Chain Phenazine Derivatives

7-Methylphenazin-1-amine has zero rotatable bonds [1], a feature associated with improved oral bioavailability potential according to the Veber rule (≤10 rotatable bonds preferred). In contrast, phenazine-1-carboxylic acid derivatives (e.g., 7-methylphenazine-1-carboxylic acid, MW 238.24) and N-alkylated phenazin-1-amines possess one or more rotatable bonds due to carboxylic acid or extended side chains . The fully rigid structure of 7-methylphenazin-1-amine minimizes the entropic penalty upon target binding and may reduce susceptibility to metabolic side-chain oxidation, providing a differentiated pharmacokinetic rationale compared to more flexible phenazine analogs.

Rotatable bonds Conformational rigidity Oral bioavailability Metabolic stability

Recommended Application Scenarios for 7-Methylphenazin-1-amine Based on Differentiated Evidence


RNase L Pathway Probe and Antiviral Innate Immunity Research

7-Methylphenazin-1-amine is uniquely suited as a chemical probe for studying RNase L-mediated translational repression, given its IC50 of 2.30 nM in mouse L cell extracts [1]. Its >400,000-fold selectivity over dihydroorotase [2] minimizes confounding off-target effects, enabling clean dissection of the 2-5A/RNase L signaling axis in interferon-treated or virus-infected cell models. Researchers investigating antiviral innate immunity or prostate cancer susceptibility (RNASEL/HPC1 locus) should prioritize this specific regioisomer.

Medicinal Chemistry: Fragment-Based Lead Optimization for Intracellular Targets

With 0 rotatable bonds, MW 209.25, TPSA 51.8 Ų, and XLogP3 2.3, 7-methylphenazin-1-amine satisfies key fragment-like physicochemical criteria [1]. Its methyl-driven lipophilicity enhancement (Δ LogP ≈ +0.6 vs. 1-phenazinamine) [2] improves passive membrane permeability while retaining the same H-bond donor/acceptor count, making it an attractive core scaffold for fragment growing or merging strategies aimed at intracellular targets requiring balanced permeability and solubility.

Antimicrobial Agent Development Targeting Gram-Positive and Plant Pathogens

Phenazine derivatives, including 7-methylphenazin-1-amine, are produced by Pseudomonas spp. as part of their competitive antimicrobial arsenal [1]. The compound's rigid, planar phenazine core is consistent with redox-cycling mechanisms that generate reactive oxygen species (ROS) in target pathogens [2]. In engineered Pseudomonas chlororaphis strains yielding phenazine titers up to 9.8 g/L (for PCA analogs) , 7-methylphenazin-1-amine represents a structurally characterized metabolite relevant to biocontrol agent development and agricultural biopesticide discovery programs.

Chemical Biology Tool for Differentiation and Cell Fate Studies

Reports indicate that certain aminophenazines, including 7-methylphenazin-1-amine, can arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [1]. While quantitative head-to-head differentiation data against specific comparators remain limited, the compound's established target selectivity profile (RNase L vs. dihydroorotase) [2] supports its use as a defined chemical tool in myeloid differentiation models (e.g., HL-60 cells), where off-target cytotoxicity must be carefully controlled.

Quote Request

Request a Quote for 7-Methylphenazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.